Molecular Weight and Physicochemical Profile Differentiation: 3-Butoxy-2,6-difluorobenzyl bromide vs. Unsubstituted 2,6-Difluorobenzyl Bromide
The 3-butoxy substituent in 3-Butoxy-2,6-difluorobenzyl bromide increases the molecular weight to 279.12 g/mol compared to 207.02 g/mol for unsubstituted 2,6-difluorobenzyl bromide (CAS 85118-00-9), representing a 34.8% increase in mass [1]. The compound possesses 5 rotatable bonds versus fewer in the unsubstituted analog, and a calculated LogP of 4.0386, indicating substantially increased lipophilicity . The ether oxygen serves as an additional hydrogen bond acceptor (H_Acceptors = 1) absent in the parent 2,6-difluorobenzyl bromide scaffold .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 279.12 g/mol |
| Comparator Or Baseline | 2,6-Difluorobenzyl bromide (CAS 85118-00-9): 207.02 g/mol |
| Quantified Difference | +72.10 g/mol (+34.8%) |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
The 34.8% molecular weight increase and enhanced lipophilicity directly affect reaction stoichiometry, purification behavior, and downstream product properties, making molar equivalents and solvent selection non-transferable from unsubstituted analog protocols.
- [1] TCI Deutschland GmbH. Product Datasheet: 2,6-Difluorobenzyl bromide, CAS 85118-00-9. Molecular Weight: 207.02 g/mol, Melting Point: 52 °C. View Source
